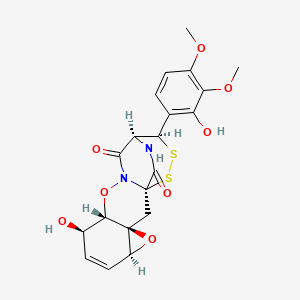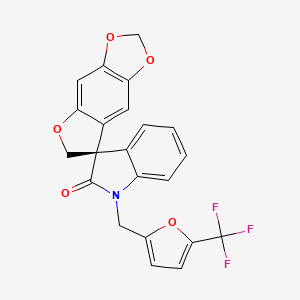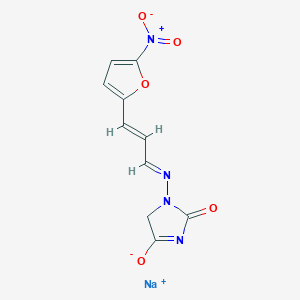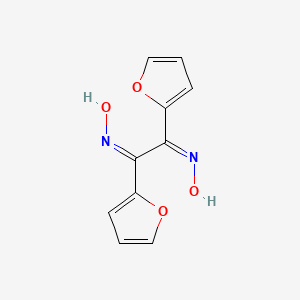
Gliovirin
Übersicht
Beschreibung
Gliovirin is a natural product belonging to the class of fungal secondary metabolites known as epipolythiodiketopiperazines. It is produced by the fungus Trichoderma virens and is known for its potent antifungal properties. The compound features a unique chemical structure that includes a highly functionalized cis-1,2-oxazine ring fused to a tetrahydronaphthalene core .
Wissenschaftliche Forschungsanwendungen
Gliovirin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Epipolythiodiketopiperazinen.
Biologie: Die antifungalen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug für die Untersuchung der Pilzbiologie und Pathogenität.
Medizin: Das Potenzial von this compound als antifungales Mittel wird für die Entwicklung neuer therapeutischer Mittel zur Bekämpfung von Pilzinfektionen erforscht.
Industrie: Die Verbindung wird bei der Entwicklung von Biokontrollmitteln für landwirtschaftliche Anwendungen eingesetzt, die zur Bekämpfung von Pflanzenkrankheiten beitragen, die durch pathogene Pilze verursacht werden
5. Wirkmechanismus
This compound entfaltet seine antifungalen Wirkungen durch die Störung der zellulären Prozesse von Zielpilzen. Die Verbindung stört die Synthese essentieller Zellbestandteile, was zum Zelltod führt. Zu den molekularen Zielstrukturen und -wegen, die am Wirkmechanismus von this compound beteiligt sind, gehören die Hemmung wichtiger Enzyme und die Störung der Membranintegrität .
Wirkmechanismus
Target of Action
Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens, primarily targets the phytopathogenic fungus Pythium ultimum . This compound exhibits significant antifungal activity, making it an effective biocontrol agent .
Mode of Action
It is known to interact with its target,Pythium ultimum, causing significant inhibition of its growth . It has been suggested that the reported action mechanisms of this compound may be involved in determining its impact against Trypanosomes .
Biochemical Pathways
The biosynthesis of this compound involves a series of biochemical reactions. The structure of the this compound biosynthesis genes (GT-BG) is polymorphic, with two distinct types associated with the ability to produce this compound . GliH, a key protein for this compound synthesis, is absent in most of the Trichoderma this compound biosynthetic pathways, which may be the reason for their inability to produce this compound .
Result of Action
The primary result of this compound’s action is the inhibition of the growth of Pythium ultimum, a phytopathogenic fungus . This makes this compound an effective biocontrol agent, helping to protect plants from fungal diseases .
Biochemische Analyse
Biochemical Properties
Gliovirin interacts with several enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . It is produced mainly by a strain of T. virens . Two analogues of this compound were isolated from Trichoderma longibrachiatum, exhibiting antifungal activity against Rhizoctonia solani .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the immune response . Particularly, the toxicity of this compound is due to the eventual inactivation of proteins by interaction of their disulfide bridges to thiol groups .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is related to decreased expression of tumor necrosis factor as a consequence of inhibition .
Metabolic Pathways
This compound is involved in specific metabolic pathways within the producing organism, T. virens
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transport-related genes
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Gliovirin beinhaltet eine kupferkatalysierte asymmetrische Oximpropargylierung, die die Bildung des Tetrahydro-1,2-Oxazin-Kerns ermöglicht. Es folgt eine diastereoselektive kupferkatalysierte Cyclisierung eines N-Hydroxyaminoesters. Die oxidative Ausarbeitung zum voll funktionalisierten Bizyklus erfolgt durch eine Reihe von milden Transformationen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation von Trichoderma virens-Stämmen unter kontrollierten Bedingungen. Das Fermentationsmedium besteht aus verschiedenen Nährstoffen, darunter Ammonium-Nitrat, Magnesiumsulfat, Kaliumdihydrogenphosphat, Dikaliumhydrogenphosphat und Eisen-Ethylendiamintetraessigsäure. Der pH-Wert wird auf 6,1 eingestellt, und das Medium wird mit Konidien von Trichoderma virens beimpft. Nach der Inkubation werden die Kulturen zentrifugiert, und die Verbindung wird mit Techniken wie Hochleistungsflüssigkeitschromatographie extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gliovirin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die einzigartige Struktur der Verbindung ermöglicht es ihr, unter bestimmten Bedingungen an diesen Reaktionen teilzunehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidative Transformationen werden oft mit milden Oxidationsmitteln durchgeführt, um die gewünschte Funktionalisierung zu erreichen.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid umfassen.
Substitution: Substitutionsreaktionen können durch nukleophile oder elektrophile Reagenzien erleichtert werden, abhängig von der Zielfunktionsgruppe.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene funktionalisierte Derivate von this compound, die in wissenschaftlicher Forschung und industriellen Anwendungen weiter genutzt werden können .
Vergleich Mit ähnlichen Verbindungen
Gliovirin ist einzigartig unter den Epipolythiodiketopiperazinen aufgrund seines hochfunktionalisierten cis-1,2-Oxazinrings. Zu ähnlichen Verbindungen gehören Gliotoxin, Pretrichodermamide A und E sowie Peniciadametizine B. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. Die einzigartige Struktur von this compound und seine starken antifungalen Eigenschaften heben es von diesen verwandten Verbindungen ab .
Eigenschaften
IUPAC Name |
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFPCHAVLFFAY-GGLVFAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-90-7 | |
| Record name | Gliovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLIOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)


